

Structure-Activity Relationship of Biphenyl-4-Amidoxime Analogs: A Comparative Guide

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Compound of Interest		
Compound Name:	Biphenyl-4-amidoxime	
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The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of **biphenyl-4-amidoxime**, and more broadly biphenyl amides and carboxamides, have demonstrated significant potential across various therapeutic areas, including antimicrobial and anticancer applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed protocols.

Antimicrobial Activity of Biphenyl-Amidoxime Analogs

Recent studies have explored a range of biphenyl-based compounds as potential antimicrobial agents, particularly as mimics of antimicrobial peptides (AMPs). These synthetic mimics often feature a hydrophobic biphenyl core and a cationic group, enabling them to disrupt bacterial membranes.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of biphenylglyoxamide-based AMP mimics is significantly influenced by several structural features:

• Biphenyl Core: The presence of the biphenyl scaffold is crucial for activity against Gramnegative bacteria such as Escherichia coli and Pseudomonas aeruginosa[1][2].

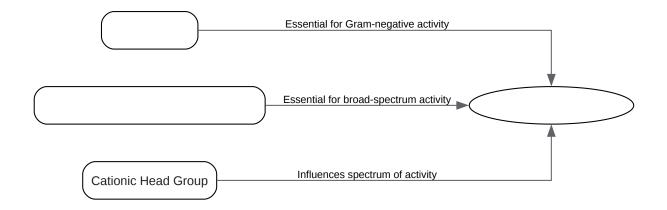


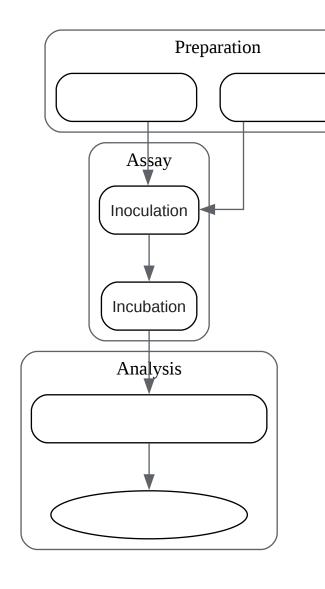


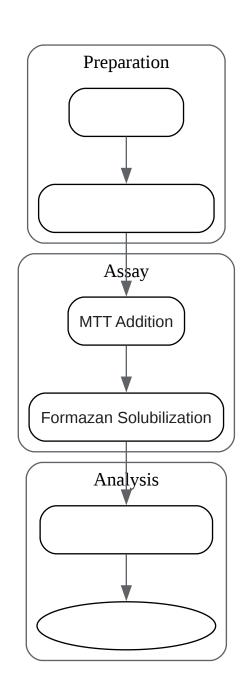


- Hydrophobic Group: An octanesulfonyl group has been identified as essential for both Grampositive and Gram-negative antibacterial activity[1][2].
- Cationic Group: The nature of the cationic head group influences the spectrum of activity.
 Guanidinium hydrochloride salts tend to show higher activity against Gram-positive bacteria, while quaternary ammonium iodide salts are more effective against Gram-negative bacteria[1].
- Substituents on the Terminal Phenyl Ring: While various substitutions on the terminal phenyl ring are tolerated for activity against Staphylococcus aureus, the specific substitution pattern can modulate potency.











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References

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- 2. Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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